N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (RN: 879579-24-5) is a chromene-derived carboxamide characterized by a 4-oxo-4H-chromene core substituted with methyl groups at positions 6 and 5. The carboxamide group at position 2 is linked to a 4-(acetylamino)phenyl moiety . Chromene derivatives are structurally related to flavonoids and coumarins, often exhibiting bioactivity due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking.
Properties
CAS No. |
879579-24-5 |
|---|---|
Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-11-8-16-17(24)10-19(26-18(16)9-12(11)2)20(25)22-15-6-4-14(5-7-15)21-13(3)23/h4-10H,1-3H3,(H,21,23)(H,22,25) |
InChI Key |
UPLOQKSECYSGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The acetylamino group can be introduced through acetylation reactions, while the carboxamide group is typically formed through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural differences and hypothesized physicochemical properties of N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide and its analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-(trifluoromethyl)phenyl analog introduces a strong electron-withdrawing group, which may reduce reactivity at the phenyl ring compared to the acetylated aniline in the target compound. This could influence metabolic stability and interactions with electron-rich biological targets.
- Solubility Trends : The benzyl-substituted analog lacks polar functional groups, leading to lower aqueous solubility. In contrast, the acetylated aniline in the target compound and the methoxy group in the benzofuran derivative may improve solubility through hydrogen bonding.
Hydrogen Bonding and Crystal Packing
Chromene carboxamides often exhibit defined hydrogen-bonding patterns due to their carbonyl and amide functionalities. Bernstein et al. highlight that such interactions govern molecular aggregation and crystal packing. For example:
- The acetylated aniline in the target compound may form intermolecular H-bonds via the amide NH and carbonyl oxygen, stabilizing its crystalline form.
Biological Activity
N-[4-(acetylamino)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article focuses on its pharmacological properties, including its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 314.35 g/mol. Its structure features a chromene core substituted with an acetylamino group and a carboxamide moiety, which are critical for its biological activity.
1. Anti-inflammatory Activity
Recent studies have demonstrated that chromene derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in the inflammatory response.
Table 1: Inhibitory Effects on COX and LOX Enzymes
| Compound | COX-2 IC50 (µM) | LOX IC50 (µM) |
|---|---|---|
| Compound A | 10.4 | 5.4 |
| Compound B | 18.1 | 15.6 |
| This compound | TBD | TBD |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Case Study: Anticancer Effects
A study reported that derivatives of chromene showed potent cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
3. Neuroprotective Activity
Chromene derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) by these compounds suggests potential therapeutic applications.
Table 2: AChE Inhibition Potency
| Compound | AChE IC50 (µM) |
|---|---|
| This compound | TBD |
| Control Drug (Donepezil) | 0.5 |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes like AChE and COX. The compound's ability to form hydrogen bonds and π–π stacking interactions with key residues enhances its inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
